molecular formula C13H11NO B14119275 Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-

Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-

Cat. No.: B14119275
M. Wt: 197.23 g/mol
InChI Key: NEELNHPPKGLTQL-UHFFFAOYSA-N
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Description

Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- is a complex organic compound with a unique structure that combines elements of acetonitrile and indeno-furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- typically involves the reaction of specific precursor compounds under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as cyclization and nitrile formation. Reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary but often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways can vary but often involve key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- apart is its unique structural features and the specific properties it imparts. These unique characteristics make it valuable for specialized applications in various fields .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-ylidene)acetonitrile

InChI

InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2

InChI Key

NEELNHPPKGLTQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC#N)C2=CC3=C(CCO3)C=C21

Origin of Product

United States

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